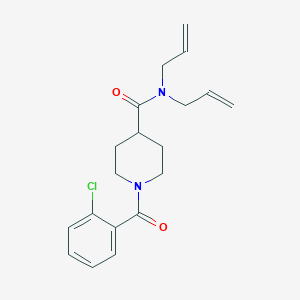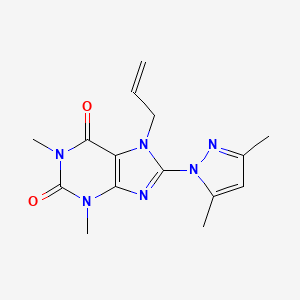![molecular formula C18H28Cl2N2O2 B4446447 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride](/img/structure/B4446447.png)
1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride
Descripción general
Descripción
1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride, also known as pindolol, is a beta blocker drug that is used to treat high blood pressure and angina. It was first synthesized in 1963 by the Swiss pharmaceutical company Sandoz. Since then, it has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
Pindolol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating the body's response to stress and anxiety. By blocking these receptors, 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride reduces the body's response to stress and anxiety, leading to a reduction in symptoms.
Biochemical and Physiological Effects:
Pindolol has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce heart rate and blood pressure, as well as improve blood flow to the heart. It has also been shown to reduce the levels of stress hormones in the body, such as adrenaline and cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride in lab experiments is its well-established safety profile. It has been used clinically for over 50 years and is generally well-tolerated by patients. However, one limitation of using 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride in lab experiments is its relatively low potency compared to other beta blockers. This can make it difficult to achieve the desired effects in some experiments.
Direcciones Futuras
There are a number of future directions for research on 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). It has been shown to be effective in reducing the symptoms of PTSD in animal models, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in combination with other drugs for the treatment of various medical conditions. For example, it has been shown to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs) in some studies. Further research is needed to determine the optimal dosing and combination strategies for these drugs.
In conclusion, 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride is a beta blocker drug that has been extensively studied for its potential use in the treatment of various medical conditions. It works by blocking the beta-adrenergic receptors in the body, leading to a reduction in symptoms of anxiety and other conditions. While it has some limitations in lab experiments, it has a well-established safety profile and is an important tool for researchers in the field of pharmacology.
Aplicaciones Científicas De Investigación
Pindolol has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to be effective in reducing the symptoms of anxiety disorders, such as panic attacks and social anxiety disorder. It has also been studied for its potential use in the treatment of depression, schizophrenia, and alcohol withdrawal syndrome.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclopentyloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2.ClH/c19-15-4-3-5-16(12-15)21-10-8-20(9-11-21)13-17(22)14-23-18-6-1-2-7-18;/h3-5,12,17-18,22H,1-2,6-11,13-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQULKYDCFOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4446373.png)
![3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B4446379.png)
![2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446384.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine trifluoroacetate](/img/structure/B4446392.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-furamide](/img/structure/B4446393.png)

![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446412.png)
![2-methyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446421.png)

![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide](/img/structure/B4446436.png)
![7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4446444.png)

![5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446457.png)
